molecular formula C11H9BrN2O4 B1413971 Ethyl 3-bromo-4-cyano-5-nitrophenylacetate CAS No. 1805021-63-9

Ethyl 3-bromo-4-cyano-5-nitrophenylacetate

Cat. No. B1413971
CAS RN: 1805021-63-9
M. Wt: 313.1 g/mol
InChI Key: QDACPFSTNPESHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4-cyano-5-nitrophenylacetate (EB-CNP) is an organic compound that has been used in scientific research for over 40 years. It is a highly reactive compound that has been used in a variety of applications, including drug delivery, biochemistry, and biopharmaceuticals. EB-CNP has been studied extensively in order to determine its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-nitrophenylacetate has been used in a variety of scientific research applications, including drug delivery, biochemistry, and biopharmaceuticals. Specifically, this compound has been used in drug delivery systems to increase the solubility and bioavailability of drugs, as well as to increase their stability. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the structure and function of DNA. In biopharmaceuticals, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study drug-drug interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-5-nitrophenylacetate is not fully understood. However, it is believed that this compound interacts with proteins and DNA through covalent bonding. Specifically, this compound is believed to form covalent bonds with the amino acid residues of proteins, as well as with the nucleotide bases of DNA. These covalent bonds are believed to be responsible for the increased solubility and bioavailability of drugs, as well as for the increased stability of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound affects the function of proteins and DNA in a number of ways. Specifically, this compound is believed to affect the structure and function of proteins by altering the folding and conformation of proteins, as well as by altering their stability. Additionally, this compound is believed to affect the structure and function of DNA by altering the base pairing of DNA strands, as well as by altering the stability of DNA strands.

Advantages and Limitations for Lab Experiments

The major advantage of using Ethyl 3-bromo-4-cyano-5-nitrophenylacetate in laboratory experiments is that it is highly reactive and can be used to study the structure and function of proteins and DNA. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. Specifically, this compound can be toxic if not handled properly, and it can react with other compounds, which can interfere with experiments.

Future Directions

There are a number of potential future directions for the use of Ethyl 3-bromo-4-cyano-5-nitrophenylacetate in scientific research. Specifically, this compound could be used to study the structure and function of proteins and DNA in greater detail, as well as to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, this compound could be used to develop drug delivery systems that are more efficient and effective. Finally, this compound could be used to study the effects of environmental pollutants on proteins and DNA.

properties

IUPAC Name

ethyl 2-(3-bromo-4-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-3-9(12)8(6-13)10(4-7)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDACPFSTNPESHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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